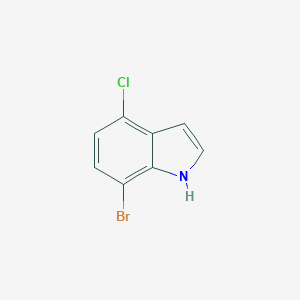

7-Bromo-4-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595936 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126811-29-8 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-4-chloro-1H-indole: A Technical Overview of a Halogenated Indole Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical and physical properties of 7-Bromo-4-chloro-1H-indole, a halogenated heterocyclic compound. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and databases. It is important to note that comprehensive experimental studies on its reactivity, biological activity, and detailed spectral characterization are not extensively reported.

Core Chemical Properties

This compound is a disubstituted indole, a structural motif of significant interest in medicinal chemistry and materials science. Its chemical identity is well-established, though a complete profile of its physical and spectral properties remains to be fully documented in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | [1] |

| CAS Number | 126811-29-8 | |

| Physical Form | Solid | [2] |

| Purity (typical) | ≥97% | [2] |

Note on Isomers: It is crucial to distinguish this compound (CAS: 126811-29-8) from its isomer, 4-Bromo-7-chloro-1H-indole (CAS: 126811-30-1), as their physical and chemical properties may differ significantly.

Spectral Data

Solubility and Handling

Specific quantitative solubility data in various solvents is not available. General safety data sheets recommend handling this compound in a well-ventilated area and using personal protective equipment.[3] It should be stored in a dry, cool, and well-ventilated place.[3]

Table 2: Safety Information for this compound

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | Harmful if swallowed. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. However, a practical synthesis for a structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, has been reported and may offer insights into potential synthetic strategies.[4][5][6]

Reference Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[4]

This synthesis proceeds via a two-step sequence involving regioselective bromination followed by heterocycle formation.

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

-

Reactants: 2,6-dichlorobenzonitrile, N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄).

-

Procedure: Mild bromination conditions are employed to afford the brominated intermediate.

-

Yield: 76–81%.

Step 2: Heterocycle Formation

-

Reactants: The brominated intermediate from Step 1, Hydrazine Hydrate.

-

Solvent: 2-MeTHF.

-

Procedure: The reaction mixture is heated in a Parr reactor at 105 °C for 18 hours. After cooling, the product is extracted with ethyl acetate.

-

Overall Yield: 38–45%.

This protocol has been demonstrated on a hundred-gram scale without the need for column chromatography.[4][5][6]

The following diagram illustrates the general workflow for the synthesis of the related compound, 7-Bromo-4-chloro-1H-indazol-3-amine.

Caption: Synthetic workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Indole derivatives, as a class, are known to exhibit a wide range of pharmacological activities, and this compound may serve as a building block for the synthesis of novel therapeutic agents.[7] Its utility as a key intermediate in the production of pharmaceuticals is suggested by its commercial availability.[7]

Conclusion

This compound is a chemical intermediate with established basic identifiers. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. Researchers and drug development professionals are advised to conduct their own analyses to determine the specific properties and potential applications of this compound. The provided information on the synthesis of a related indazole may serve as a useful reference for the development of synthetic routes to this and other substituted indoles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

Technical Guide: 7-Bromo-4-chloro-1H-indole (CAS: 126811-29-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active natural products and synthetic drugs.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

While this compound itself is not extensively characterized in publicly accessible scientific literature, its structural isomer, 4-bromo-7-chloro-1H-indole, and the closely related indazole, 7-Bromo-4-chloro-1H-indazol-3-amine, are recognized as important intermediates in pharmaceutical synthesis. Specifically, 7-Bromo-4-chloro-1H-indazol-3-amine is a key building block for Lenacapavir , a potent, long-acting HIV-1 capsid inhibitor.[4][5][6] This guide summarizes the available data for this compound and provides context based on related, well-documented compounds.

Physicochemical Properties

| Property | This compound (CAS: 126811-29-8) | 4-Bromo-7-chloro-1H-indole (CAS: 126811-30-1) |

| Molecular Formula | C₈H₅BrClN | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol [7] | 230.49 g/mol [8] |

| Appearance | Not specified (likely solid) | Solid[9] |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | 345.8 °C at 760 mmHg (Predicted)[10] |

| Solubility | Data Not Available | Data Not Available |

| Purity (Typical) | ≥97%[7] | 97%[9] |

Spectroscopic Data

While commercial suppliers indicate that spectroscopic data such as NMR and MS are available upon purchase, this information is not published in detail.[11] Researchers should perform their own analytical characterization to confirm the structure and purity of any obtained material. The table below is a placeholder for such experimental data.

| Technique | Expected Data for this compound |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry (MS) | Data Not Available |

Synthesis and Logical Relationships

A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of the structurally similar and pharmaceutically relevant intermediate, 7-Bromo-4-chloro-1H-indazol-3-amine , has been described in detail. This process provides valuable insight into the synthetic chemistry of related scaffolds.

The diagram below illustrates a potential, generalized workflow for the utilization of halogenated indoles in a drug discovery context, starting from basic precursors to the final evaluation of a candidate molecule.

Caption: Generalized workflow for drug discovery using a halogenated indole scaffold.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol is for a related compound and is provided for illustrative purposes.[4][5]

Step 1: Bromination of 2,6-dichlorobenzonitrile

-

To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise while maintaining a low temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by an appropriate method like GC-MS or TLC).

-

The mixture is then carefully poured into ice water, and the resulting precipitate (3-bromo-2,6-dichlorobenzonitrile) is collected by filtration, washed with water, and dried.

Step 2: Cyclization to form 7-Bromo-4-chloro-1H-indazol-3-amine

-

A degassed Parr reactor is charged with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).[4]

-

The reaction mixture is heated (e.g., to 105 °C) and stirred for an extended period (e.g., 18 hours).[4]

-

After completion, the mixture is cooled, and water is added.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).[4]

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or other standard techniques.

Biological Activity and Applications

While specific biological studies on this compound are lacking, the broader class of halogenated indoles exhibits a wide range of activities.

-

Antimicrobial and Antibiofilm Activity: Various chloro- and bromo-substituted indoles have demonstrated efficacy against pathogenic bacteria like Escherichia coli O157:H7 and Vibrio parahaemolyticus.[12][13] They can inhibit biofilm formation, reduce bacterial motility, and in some cases, exhibit bactericidal effects.[12][13] However, some studies suggest that halogen substitution at the C-7 position of the indole ring may be detrimental to antimicrobial activity compared to substitutions at other positions.

-

Anticancer and Anti-inflammatory Potential: The indole nucleus is a common scaffold in the design of anticancer and anti-inflammatory agents.[9][14] Derivatives can act as inhibitors of various kinases and other enzymes involved in cell proliferation and inflammation signaling pathways.

-

Pharmaceutical Intermediate: The primary known application for a compound of this specific substitution pattern (7-bromo, 4-chloro) is as a precursor or intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of the anti-HIV drug Lenacapavir, which involves the 7-Bromo-4-chloro-1H-indazol-3-amine core.[4][6]

The diagram below depicts a simplified, hypothetical mechanism of action for an indole-based kinase inhibitor, a common application for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. biocompare.com [biocompare.com]

- 8. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 126811-29-8|this compound|BLD Pharm [bldpharm.com]

- 12. 126811-30-1|4-Bromo-7-chloro-1H-indole|BLD Pharm [bldpharm.com]

- 13. 1626336-65-9|7-Bromo-4-chloro-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 14. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 7-Bromo-4-chloro-1H-indole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates expected characteristics and potential synthetic routes based on closely related analogues.

Molecular Structure and Properties

This compound is a di-halogenated indole derivative with the chemical formula C₈H₅BrClN.[1] The presence of both a bromine and a chlorine atom on the indole scaffold suggests unique physicochemical properties that are of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126811-29-8 | N/A |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [2] |

| Monoisotopic Mass | 228.9294 Da | [1] |

| Predicted XlogP | 3.4 | [1] |

| SMILES | C1=CC(=C2C(=C1Cl)C=CN2)Br | [1] |

| InChI | InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | [1] |

| InChIKey | ZFBAFEMIPJPWPF-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound could likely be achieved through a multi-step process starting from a substituted toluene or aniline derivative, followed by cyclization to form the indole ring and subsequent halogenation. A potential starting material could be 2-chloro-5-nitrotoluene, which can undergo bromination, reduction of the nitro group, and then cyclization to form the indole ring.

Alternatively, a more direct approach could involve the halogenation of a pre-formed indole scaffold. For instance, starting with 4-chloro-1H-indole, a regioselective bromination at the 7-position would yield the desired product. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity.

Logical Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic routes to this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available, predictions can be made based on the analysis of similar halogenated indoles.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the benzene and pyrrole rings would appear in the range of δ 6.5-7.5 ppm. The N-H proton of the indole ring would likely appear as a broad singlet downfield (δ > 8.0 ppm). The coupling patterns would be complex due to the disubstitution. |

| ¹³C NMR | Signals for the eight carbon atoms of the indole ring would be expected in the aromatic region (δ 100-140 ppm). The carbons directly attached to the halogen atoms (C4 and C7) would be significantly influenced, with their chemical shifts shifted downfield. |

| FT-IR | Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching (around 1350-1250 cm⁻¹). The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (230.49). A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). |

Potential Biological Activity and Applications

Halogenated indoles are a class of compounds known for a wide range of biological activities. While no specific studies have been published on this compound, its structural features suggest potential for various therapeutic applications.

Antimicrobial Activity

Studies on other halogenated indoles have demonstrated significant antimicrobial and antibiofilm activities. For example, various chloroindoles have been shown to be effective against pathogenic bacteria such as Vibrio parahaemolyticus. The position of the halogen substituent on the indole ring is crucial for its activity. It is plausible that this compound could exhibit similar antimicrobial properties.

Diagram: Potential Mechanism of Antimicrobial Action

Caption: Postulated mechanisms of antimicrobial action.

Enzyme Inhibition and Receptor Modulation

The indole scaffold is a common motif in many biologically active molecules and approved drugs. It can act as a pharmacophore that interacts with various enzymes and receptors. The specific halogenation pattern of this compound could confer selectivity and potency for specific biological targets. It serves as a key intermediate in the production of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.[3] Its structure is often incorporated into molecules designed for biological activity studies, such as inhibitors or modulators of specific enzymes or receptors.[3]

Conclusion

This compound is a halogenated indole with potential for applications in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes. Further research is warranted to fully elucidate its chemical and biological characteristics, which could lead to the development of novel therapeutic agents or functional materials. Researchers are encouraged to use the information presented here as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 7-Bromo-4-chloro-1H-indole. The information is presented to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Core Physical Properties

This compound, with the CAS number 126811-29-8, is a halogenated indole derivative. Such compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and biological assays.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | [1] |

| Physical Form | Solid or liquid | [2] |

| Boiling Point | 345.8±22.0°C at 760 mmHg (Predicted) | |

| Purity | 95% | [2] |

| Storage Temperature | Sealed in dry, 2-8°C | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Principle: A small, finely powdered sample of the solid is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (around 10°C/minute) can be used for a preliminary determination.[3]

-

For an accurate measurement, heat rapidly to about 20°C below the expected melting point.[4] Then, decrease the heating rate to approximately 1-2°C per minute.[3]

-

-

Observation and Recording:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[3]

-

-

Cooling: Allow the apparatus to cool before performing subsequent measurements. For a second determination, always use a fresh sample.[4]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.

Principle: The solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

Apparatus:

-

Small test tubes or vials

-

Graduated pipettes or burette

-

Vortex mixer or shaker

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)

Procedure:

-

Initial Qualitative Assessment:

-

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 0.5 mL) dropwise while agitating the mixture.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.

-

-

Quantitative Determination:

-

Weigh a precise mass of the compound into a test tube.[6]

-

Using a burette, add a measured volume of the solvent incrementally.[6]

-

After each addition, vigorously shake or vortex the tube until the solid is completely dissolved.[6]

-

Record the total volume of solvent required to fully dissolve the known mass of the compound.[6]

-

The solubility can then be expressed in terms of concentration (e.g., mg/mL or mol/L).

-

-

Systematic Solubility Testing for Functional Group Analysis:

-

Water Solubility: Test for solubility in water. If soluble, check the pH with litmus paper to determine if the compound is acidic, basic, or neutral.[7][8]

-

Acid/Base Solubility: If insoluble in water, test for solubility in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[7][8]

-

Solubility in 5% NaOH suggests an acidic functional group (e.g., phenol or carboxylic acid).

-

Solubility in 5% NaHCO₃ suggests a relatively strong acidic group (e.g., a carboxylic acid).

-

Solubility in 5% HCl indicates a basic functional group (e.g., an amine).[8]

-

-

Organic Solvents: Test solubility in a range of organic solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to establish a solubility profile.

-

Mandatory Visualization

As no specific signaling pathways or experimental workflows involving this compound were identified, a general logical workflow for the characterization of a novel chemical compound is presented below.

Caption: General workflow for novel compound characterization.

References

- 1. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 2. This compound | 126811-29-8 [sigmaaldrich.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

7-Bromo-4-chloro-1H-indole: Unraveling the Mechanism of Action of a Versatile Synthetic Intermediate

A comprehensive review of available scientific literature reveals that 7-Bromo-4-chloro-1H-indole is primarily characterized as a synthetic intermediate and building block in medicinal chemistry. To date, no specific mechanism of action, biological target, or detailed pharmacological profile has been elucidated for this compound itself.

While the broader class of indole-containing molecules exhibits a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, specific data for this compound remains unpublished.[1][2] Scientific suppliers categorize it as a reagent for use in the synthesis of more complex, potentially bioactive molecules.[3]

One notable application of a structurally related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is as a key intermediate in the synthesis of Lenacapavir.[4] Lenacapavir is a potent, first-in-class inhibitor of the HIV-1 capsid protein, representing a significant advancement in antiretroviral therapy. However, the mechanism of action of Lenacapavir is attributed to the final complex molecule and not to its synthetic precursors.

The absence of published biological data for this compound precludes the creation of a detailed technical guide on its mechanism of action. Consequently, quantitative data, experimental protocols, and signaling pathway diagrams, as requested, cannot be generated.

Future Directions

The structural features of this compound, a halogenated indole, suggest that it could serve as a scaffold for the development of novel therapeutic agents. Further research, including high-throughput screening and target identification studies, would be necessary to determine if this compound possesses any intrinsic biological activity and to elucidate its potential mechanism of action.

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient

The following diagram illustrates the typical workflow in drug discovery and development, placing this compound in the context of a synthetic intermediate.

Caption: Drug Development Workflow.

References

The Halogen Effect: A Technical Guide to the Biological Activity of Halogenated Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole ring can profoundly influence the physicochemical properties and pharmacological profile of these molecules. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced potency, selectivity, and drug-like characteristics. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated indoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers in the discovery and development of novel halogenated indole-based therapeutics.

Core Biological Activities of Halogenated Indoles

The strategic placement of halogens on the indole nucleus has yielded compounds with a wide array of biological effects. The nature and position of the halogen substituent are critical determinants of a molecule's activity and mechanism of action.

Anticancer Activity

Halogenated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Brominated indoles, in particular, have been isolated from marine organisms and have demonstrated potent antiproliferative effects.[2] For instance, 6-bromoisatin, derived from the marine mollusc Dicathais orbita, has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cells.[2] The anticancer properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Halogenated indoles have shown significant promise in this area, with chlorinated and iodinated derivatives exhibiting potent activity against various bacterial and fungal pathogens.[3][4] For example, 4-chloroindole has demonstrated a bactericidal effect against Vibrio parahaemolyticus, a common foodborne pathogen, by disrupting its cell membrane.[3] The presence and position of the halogen atom can significantly impact the antimicrobial spectrum and potency.[3]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Brominated indoles have been investigated for their anti-inflammatory properties, with studies showing they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[5][6] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6]

Neuroprotective and Neuromodulatory Activity

The indole core is a key feature of many neuroactive compounds, including neurotransmitters like serotonin. Halogenation of the indole ring can modulate the interaction of these molecules with their biological targets. For instance, brominated aplysinopsins have shown selective binding to serotonin receptors, suggesting their potential as neuromodulatory agents.[7] Fluorinated indoles are also being explored for their potential neuroprotective effects.

Quantitative Data Summary

The following tables summarize the biological activities of representative halogenated indoles, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Halogenated Indoles

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6-Bromoisatin | HT29 (Colon) | Cell Viability | ~100 | [2] |

| Tyrindoleninone | HT29 (Colon) | Cell Viability | 390 | [2] |

| Dionemycin (Chlorinated bis-indole) | NCI-H460 (Lung) | Cytotoxicity | 3.1 | [8] |

| Dionemycin (Chlorinated bis-indole) | MDA-MB-231 (Breast) | Cytotoxicity | 11.2 | [8] |

| Meriolin 10 (Halogenated) | Various Kinases | Kinase Inhibition | 0.03-0.5 | [9] |

| Meriolin 11 (Halogenated) | Various Kinases | Kinase Inhibition | 0.02-0.3 | [9] |

Table 2: Antimicrobial Activity of Halogenated Indoles

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | Planktonic Growth | 50 | [3] |

| 7-Chloroindole | Vibrio parahaemolyticus | Planktonic Growth | 200 | [3] |

| 4-Chloroindole | Vibrio harveyi | Planktonic Growth | 50 | [3] |

| Chloroxiamycin | MRSA ATCC43300 | Antibacterial | 16 | [4] |

| Dionemycin (Chlorinated bis-indole) | MRSA (6 strains) | Antibacterial | 1-2 | [8] |

| 5-Iodoindole | E. coli, S. aureus | Persister/Biofilm Eradication | - | [3] |

| 7-Fluoroindole | P. aeruginosa | Virulence Inhibition | - | [3] |

Table 3: Anti-inflammatory Activity of Brominated Indoles

| Compound | Activity | Assay | IC50 (µM) | Reference |

| 5-Bromoisatin | TNF-α Inhibition | Cellular Assay | 38.05 | [5] |

| 6-Bromoisatin | NO Inhibition | Cellular Assay | - | [5] |

| Isatin | NO Inhibition | Cellular Assay | ~339.8 | [5] |

Key Signaling Pathways and Mechanisms of Action

Halogenated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Protein Kinases

Many halogenated indoles act as potent inhibitors of protein kinases, which are key regulators of cell signaling.[7][9] Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets. The binding of halogenated indoles to the ATP-binding pocket of kinases can block their catalytic activity, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.

Caption: Inhibition of a generic protein kinase signaling pathway by a halogenated indole.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity.[10] Some halogenated indoles have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[6] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[10]

Caption: Inhibition of the NF-κB signaling pathway by a halogenated indole.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of the biological activity of halogenated indoles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

-

Human cancer cell line (e.g., HT29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated indole stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

-

Prepare serial dilutions of the halogenated indole in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[11]

-

Incubate the plate for 48-72 hours.[11]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a plate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Purified protein kinase

-

Kinase substrate

-

ATP

-

Halogenated indole

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.

-

Prepare serial dilutions of the halogenated indole.

-

To a 96-well plate, add 5 µL of the diluted indole derivative or control.

-

Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 1 hour at room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

References

- 1. [2110.04808] Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 5. MTT (Assay protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sketchviz.com [sketchviz.com]

- 9. benchchem.com [benchchem.com]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Therapeutic Potential of 7-Bromo-4-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenation of the indole ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often leading to enhanced therapeutic efficacy.[1][2][3] This technical guide focuses on the potential therapeutic applications of derivatives of 7-Bromo-4-chloro-1H-indole, a di-halogenated indole that serves as a versatile building block for the synthesis of novel bioactive compounds.[4] While specific therapeutic agents derived directly from this scaffold are not yet prevalent in publicly available literature, its structural motifs are present in potent therapeutic agents, suggesting significant potential for drug discovery and development. This document will provide an in-depth overview of the synthetic strategies to create derivatives, potential therapeutic targets based on related compounds, and general experimental protocols for their evaluation.

Synthetic Pathways for Derivatization

The this compound core offers multiple reactive sites for chemical modification, primarily at the indole nitrogen, the C2, and C3 positions of the pyrrole ring, and through cross-coupling reactions at the sites of halogenation. The following sections outline key experimental protocols for the synthesis of diverse derivatives.

General Experimental Workflow for Derivatization

The derivatization of this compound can be conceptualized as a multi-step process, starting with the functionalization of the core scaffold, followed by biological screening and lead optimization.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be utilized to introduce aryl or heteroaryl substituents at the bromine-bearing C7 position of the indole ring.[5][6]

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.10 eq.), and the base (2.0-3.0 eq.).

-

Add the degassed solvent to the flask.

-

Stir the reaction mixture at a temperature ranging from 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-4-chloro-1H-indole derivative.

Potential Therapeutic Applications and Targets

Based on the known biological activities of the broader indole and halogenated indole classes, derivatives of this compound are promising candidates for several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A significant number of indole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7][8][9] The azaindole scaffold, a bioisostere of indole, is a key component of several approved kinase inhibitors.[10] It is plausible that this compound derivatives could be designed to target various kinase families.

Potential Kinase Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR).

-

Serine/Threonine Kinases: Aurora Kinases, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β).[8]

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cancer cell proliferation and survival.

Antimicrobial Activity

Halogenated indoles have demonstrated significant antimicrobial and antibiofilm activities.[11] Specifically, multi-halogenated indoles have shown potent bactericidal activity against drug-resistant strains of Staphylococcus aureus and antifungal activity against Candida species.[11][12] The mechanism of action is often associated with the generation of intracellular reactive oxygen species (ROS) and the downregulation of virulence genes.[11]

Quantitative Data for Related Halogenated Indoles:

While specific data for this compound derivatives is not available, the following table summarizes the Minimum Inhibitory Concentrations (MIC) for some multi-halogenated indoles against S. aureus.

| Compound | MIC (μg/mL) against S. aureus |

| 6-Bromo-4-iodoindole | 20-30 |

| 4-Bromo-6-chloroindole | 20-30 |

This data is presented for illustrative purposes to indicate the potential of multi-halogenated indoles and is not specific to derivatives of this compound.[11]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Biochemical kinase inhibition assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound derivatives

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at room temperature.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal, which correlates with the amount of ADP produced (and thus kinase activity).

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

While the direct therapeutic applications of this compound derivatives are still an emerging area of research, the foundational role of the indole scaffold in medicinal chemistry, combined with the proven impact of halogenation, strongly suggests a high potential for the development of novel therapeutic agents. The synthetic accessibility of this core and the established protocols for its derivatization provide a solid platform for the creation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to unlock their potential as anticancer, antimicrobial, and other therapeutic agents. The experimental protocols and potential signaling pathways outlined in this guide serve as a foundational resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

The Synthesis of Substituted Indoles: A Technical Guide for Researchers

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules necessitates robust and versatile synthetic methodologies for accessing a diverse range of substituted indole derivatives. This technical guide provides an in-depth review of key synthetic strategies, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through logical diagrams.

Classical Indole Syntheses

The foundational methods for indole synthesis, while over a century old, continue to be relevant and are often the starting point for the synthesis of complex indole-containing targets.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2]

| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference |

| 1 | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux, 2.25 h | - | [3] |

| 2 | Phenylhydrazine | Acetone | Glacial Acetic Acid | Boiling | - | [4] |

| 3 | Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Boiling, 0.5 h | 50 | [4] |

| 4 | Phenylhydrazine | Various Aldehydes/Ketones | Amberlite IR 120 | Refluxing Ethanol, 6-10 h | 70-88 | [5] |

Note: Yields can be highly variable depending on the specific substrates and conditions used.

-

To a reaction flask, add the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0 eq) to glacial acetic acid.

-

Reflux the mixture with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 1 M NaOH solution.

-

Dilute the mixture with water and extract with an organic solvent (e.g., chloroform, ethyl acetate).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude indole, which can be further purified by chromatography.

References

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-1H-indole

This document provides comprehensive safety and handling information for this compound (CAS No: 126811-30-1), intended for researchers, scientists, and professionals in drug development and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

This compound is a halogenated indole derivative commonly used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 126811-30-1 | [2] |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Appearance | Solid, Off-white to Brown or Colorless to Yellow liquid | [1][3] |

| Boiling Point | 345.8 °C at 760 mmHg | [4] |

| Flash Point | 162.9 °C | [4] |

| Density | 1.773 g/cm³ | [4] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

| Storage Temperature | Room temperature, sealed in a dry place | |

| Purity | Typically ≥97% |

Hazard Identification and Toxicology

The toxicological properties of this compound have not been thoroughly investigated.[2] However, based on available Safety Data Sheets (SDS), the compound presents several hazards.

GHS Classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Potential Hazards: May cause respiratory irritation.[2]

Toxicological Data Summary:

| Endpoint | Result | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | |

| Acute Toxicity (Dermal) | No data available | [2][4] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation | [2] |

| Skin Corrosion/Irritation | No data available | [2][4] |

| Serious Eye Damage/Irritation | No data available | [2][4] |

| Respiratory or Skin Sensitization | No data available | [2][4] |

| Germ Cell Mutagenicity | No data available | [2][4] |

| Carcinogenicity | No data available | [2][4] |

| Reproductive Toxicity | No data available | [2][4] |

Personal Protective Equipment (PPE) and Handling

Proper handling and the use of appropriate PPE are critical to minimize exposure risk. Personnel should be thoroughly trained in handling this chemical.

General Handling Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

-

Avoid Contact: Take measures to avoid contact with skin and eyes.[2][4]

-

Avoid Dust/Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2][4]

-

Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Personal Protective Equipment (PPE) Selection

The following diagram outlines the selection process for appropriate PPE.

Caption: PPE Selection Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is essential in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[2]

First Aid Experimental Protocol

-

General Advice: Consult a physician immediately.[2]

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

The following decision tree illustrates the first aid response sequence.

Caption: Decision Tree for First Aid Response to Exposure.

Accidental Release and Firefighting Measures

Accidental Release Measures

In the event of a spill, follow this detailed protocol to ensure safety and proper cleanup.

Protocol for Accidental Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel to a safe area, upwind of the spill.[4]

-

Ventilate: Ensure adequate ventilation in the spill area.[2]

-

Control Ignition Sources: Remove all sources of ignition.[4]

-

Don PPE: Wear appropriate personal protective equipment as detailed in Section 3.2, including respiratory protection.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[4]

-

Cleanup:

-

Disposal: Collect the spilled material and any contaminated absorbents into a suitable, closed, and labeled container for disposal.[2][4] Adhered or collected material should be disposed of promptly in accordance with local regulations.[4]

The workflow for handling an accidental release is visualized below.

Caption: Workflow for Handling an Accidental Spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][4]

-

Specific Hazards: No specific data is available on hazardous combustion products, but they may include nitrogen oxides (NOx), carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen bromide.[2][6]

-

Protective Actions for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Stability, Storage, and Disposal

Stability and Reactivity

-

Chemical Stability: The material is stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid moisture.[2] No other specific conditions to avoid are listed.[4]

-

Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

It is recommended to store under an inert gas as the material may be hygroscopic.[2]

-

Store apart from incompatible materials and foodstuff containers.[4]

Disposal Protocol

-

Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Incineration: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

-

Environmental Precaution: Do not allow the product to enter drains or waterways.[2]

References

An In-depth Technical Guide to the Storage of 7-Bromo-4-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions for 7-Bromo-4-chloro-1H-indole, a vital heterocyclic building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and efficacy for research and development applications.

Summary of Recommended Storage Conditions

The optimal storage conditions for this compound are summarized below. These recommendations are compiled from manufacturer safety data sheets and product specifications.[1][2][3][4]

| Parameter | Recommended Condition | Source |

| Temperature | Room Temperature | [2][3] |

| Atmosphere | Sealed in a dry environment | [2] |

| Container | Tightly closed container | [1][4][5][6] |

| Ventilation | Store in a well-ventilated place | [1][4][5] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | [1] |

Detailed Storage Considerations

2.1 Temperature: The compound should be stored at ambient room temperature.[2][3] Extreme temperatures should be avoided as they could potentially lead to degradation over time.

2.2 Humidity: It is imperative to store this compound in a dry environment.[2] The indole ring system can be susceptible to reactions in the presence of moisture. The use of desiccants within the storage container is a recommended practice.

2.3 Light: Although specific data on photosensitivity is not provided, it is a general best practice for complex organic molecules to be stored in opaque or amber-colored containers to minimize exposure to light, which can be a source of energy for degradation pathways.

2.4 Inert Atmosphere: For long-term storage, particularly for high-purity analytical standards, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Handling and Personal Protective Equipment (PPE)

Safe handling is paramount when working with this compound. The following precautions should be observed:

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4][5][6]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5]

-

Dust Formation: Avoid the formation of dust and aerosols during handling.[1][4]

Logical Workflow for Determining Storage Conditions

The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound.

References

7-Bromo-4-chloro-1H-indole discovery and history

An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole

This guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to researchers, scientists, and professionals in drug development. While specific historical details on its discovery are not extensively documented, its importance lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Introduction to Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Halogenation of the indole ring is a key strategy in drug design, often enhancing metabolic stability, lipophilicity, and the potential for specific interactions with biological targets, such as halogen bonding.[2][3] The presence of both bromine and chlorine atoms on the this compound molecule offers unique opportunities for regioselective functionalization in the development of novel therapeutic agents.

Physicochemical Properties

Quantitative data for this compound and its isomer are summarized below.

| Property | This compound | 4-Bromo-7-chloro-1H-indole |

| CAS Number | 126811-29-8 | 126811-30-1[4][5] |

| Molecular Formula | C₈H₅BrClN[6] | C₈H₅BrClN[5] |

| Molecular Weight | 230.49 g/mol [6] | 230.49 g/mol [5] |

| Appearance | Solid[4] | Colorless to Yellow clear liquid or solid[4][5] |

| Purity | Typically ≥97%[4] | Typically 96.5-100%[5] |

| Storage Temperature | Room temperature, sealed in dry conditions[4] | Room temperature[5] |

| IUPAC Name | This compound[6] | 4-bromo-7-chloro-1H-indole[4] |

| InChI Key | ZFBAFEMIPJPWPF-UHFFFAOYSA-N[6] | ABBUZRXDYLQKRH-UHFFFAOYSA-N[4] |

Synthesis of this compound

The synthesis of specific di-halogenated indoles like this compound is not extensively detailed in publicly available literature. However, its synthesis can be approached through established methods for creating substituted indoles. The Leimgruber-Batcho and Fischer indole syntheses are two of the most reliable and versatile methods for this purpose.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for producing substituted indoles from o-nitrotoluenes, making it a popular choice in the pharmaceutical industry.[7]

Step 1: Enamine Formation A mixture of 2-methyl-3-chloro-6-bromonitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated. The acidic protons of the methyl group on the nitrotoluene condense with DMFDMA to form a nitroenamine intermediate.[7] This intermediate is typically a highly colored compound due to its extended conjugation.[7]

Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney nickel with hydrazine.[7] The nitro group is reduced to an amine, which then spontaneously cyclizes. Subsequent elimination of pyrrolidine yields the final indole product, this compound.

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[8]

Step 1: Phenylhydrazone Formation 2-Bromo-5-chlorophenylhydrazine is reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) under acidic conditions to form the corresponding phenylhydrazone.

Step 2: Indolization The resulting phenylhydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[8] This induces a[9][9]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the aromatic indole ring. If pyruvic acid is used, a subsequent decarboxylation step would be necessary to yield the final product.

Caption: Fischer Indole Synthesis Workflow.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is a synthetic intermediate, its core structure is relevant to the development of bioactive molecules. Halogenated indoles are known to possess a range of pharmacological activities.

-

Antimicrobial and Antibiofilm Activity : Studies have shown that di-halogenated indoles exhibit potent antifungal and antibiofilm effects against various Candida species, including drug-resistant strains.[3] For instance, 5-bromo-4-chloroindole has demonstrated strong antifungal properties.[3] The position of halogen substituents is critical; substitutions at the C4, C5, and C6 positions are often optimal for enhancing antifungal activity.[3] Similarly, chloroindoles have shown significant activity against pathogenic bacteria like Vibrio parahaemolyticus by inhibiting biofilm formation and damaging the cell membrane.[10] Quantitative structure-activity relationship (QSAR) analyses have indicated that chloro and bromo substitutions at positions 4 or 5 are crucial for antibacterial efficacy.[10][11]

-

Kinase Inhibition : The indole nucleus is a common scaffold for the design of protein kinase inhibitors, which are crucial in oncology. The meridianins, a class of marine-derived brominated indoles, are known for their potent protein kinase inhibitory activity.[12] The halogen atoms can form halogen bonds with the protein's hinge region, contributing to the binding affinity and selectivity of the inhibitor.

Potential Signaling Pathway Involvement

Derivatives of halogenated indoles often function as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many cancer drugs target specific kinases that are overactive in tumor cells. A hypothetical signaling pathway illustrates how an indole-based kinase inhibitor might function.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-1H-indole | 126811-30-1 [sigmaaldrich.com]

- 5. 4-Bromo-7-chloro-1H-indole [myskinrecipes.com]

- 6. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Vanguard of Discovery: A Technical Guide to the Biological Screening of Novel Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its inherent ability to mimic tryptophan and interact with a wide array of biological targets makes it a recurring motif in compounds targeting a spectrum of diseases, from cancer to viral infections. This technical guide provides an in-depth overview of the core methodologies and strategic considerations for the biological screening of new indole derivatives, offering a blueprint for researchers aiming to unlock their therapeutic potential.

Introduction to the Biological Significance of Indole Compounds

Indole and its derivatives represent a vast and diverse class of heterocyclic compounds with profound biological activities.[1][2] Found in natural products and synthesized in the laboratory, these molecules have been successfully developed into drugs for a variety of therapeutic applications.[2][3] The versatility of the indole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[1] Consequently, the systematic biological screening of novel indole compounds is a critical step in the drug discovery pipeline, aimed at identifying and characterizing their potential as therapeutic agents.

Core Screening Strategies for Indole Derivatives

A multi-pronged screening approach is essential to comprehensively evaluate the biological activity of novel indole compounds. This typically involves a hierarchical process starting with broad primary screens to identify initial "hits," followed by more specific secondary and tertiary assays to elucidate their mechanism of action, potency, and selectivity.

Anticancer Activity Screening

Indole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[3][4] Key screening assays in this area focus on cytotoxicity, cell cycle progression, and the modulation of specific signaling pathways.

A primary step in anticancer screening is to assess the cytotoxic effects of the compounds on various cancer cell lines.[5][6]

Table 1: Cytotoxicity of Novel Indole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Indole-Chalcone 14k | A549 (Lung) | MTT | 0.003 | [7] |

| Indole-Chalcone 14k | HCT-116 (Colon) | MTT | 0.004 | [7] |

| Indole-Chalcone 14k | MCF-7 (Breast) | MTT | 0.005 | [7] |

| Indole-Chalcone 14k | HeLa (Cervical) | MTT | 0.009 | [7] |

| Compound 1c | HepG2 (Liver) | MTT | 0.9 | [8] |

| Compound 1c | MCF-7 (Breast) | MTT | 0.55 | [8] |

| Compound 1c | HeLa (Cervical) | MTT | 0.50 | [8] |

| Indole-Aminoquinazoline 4g | Caco-2 (Colorectal) | MTT | - | [9] |

| Indole-Aminoquinazoline 4g | C3A (Hepatocellular) | MTT | - | [9] |

| Indole-Aminoquinazoline 4f | Caco-2 (Colorectal) | MTT | - | [9] |

| Indole-Aminoquinazoline 4f | C3A (Hepatocellular) | MTT | - | [9] |

| Cyclohepta[b]indole 5c | HeLa (Cervical) | MTT | 13.41 | [4] |

| Cyclohepta[b]indole 5d | HeLa (Cervical) | MTT | 14.67 | [4] |

Note: "-" indicates that the specific IC50 value was not provided in the search result, but the compound was reported to have significant activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the indole compounds in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[5][6]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][6]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Kinase Inhibition Screening

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Indole derivatives have emerged as a privileged scaffold for designing potent and selective kinase inhibitors.[1][10]

Table 2: Kinase Inhibitory Activity of Novel Indole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Indole-Aminoquinazoline 4g | EGFR | Kinase Assay | 40.7 | [9] |

| Indole-Aminoquinazoline 4f | EGFR | Kinase Assay | 52.5 | [9] |

| Sunitinib (Reference) | VEGFR2, PDGFR | Kinase Assay | - | [3] |

| Compound 10g | VEGFR2 | Kinase Assay | 248 | [11] |

| Compound 43 | Pim-1, Pim-2, Pim-3 | Kinase Assay | - | [12] |

Note: "-" indicates that the specific IC50 value was not provided in the search result, but the compound was reported to have significant inhibitory activity.

The ADP-Glo™ Kinase Assay is a luminescent method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]

-

Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Prepare serial dilutions of the indole derivatives.[10]

-

Kinase Reaction Setup: Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate. Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.[10]

-

Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction. Incubate the plate at room temperature for 1 hour.[10]

-

Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Antimicrobial and Antiviral Screening

Indole alkaloids and their derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][13][14][15]

Screening for antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[16][17]

Table 3: Antimicrobial Activity of Novel Indole Derivatives

| Compound ID | Target Organism | Assay Type | MIC (µg/mL) | Reference |

| tris(1H-indol-3-yl)methylium | Staphylococcus aureus | Broth Microdilution | 1-16 | [18] |

| tris(1H-indol-3-yl)methylium | Corynebacterium diphtheriae | Broth Microdilution | 1-16 | [18] |

| tris(1H-indol-3-yl)methylium | Gram-negative bacteria | Broth Microdilution | 32-128 | [18] |

| Indole DKP 3b | Staphylococcus aureus | Broth Microdilution | 0.39-1.56 | [16] |

| Indole DKP 3c | Staphylococcus aureus | Broth Microdilution | 0.39-1.56 | [16] |